Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone
Description
(4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
naphthalen-1-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H22N2O/c1-14(2)19-10-12-20(13-11-19)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
YIWMQUJABJYSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 4-isopropylpiperazine. One common method includes the use of acylation reactions where the naphthylmethanone is reacted with an acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring .
Scientific Research Applications
(4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 1-Aziridinyl(2-naphthyl)methanone oxime
- 1-Aziridinyl(2-quinolyl)methanone oxime
Uniqueness
(4-ISOPROPYLPIPERAZINO)(1-NAPHTHYL)METHANONE is unique due to its specific structural features, such as the presence of both the isopropylpiperazine and naphthyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
